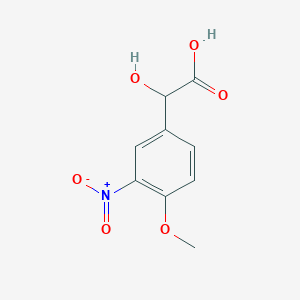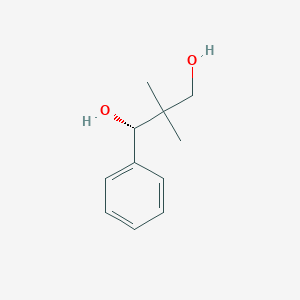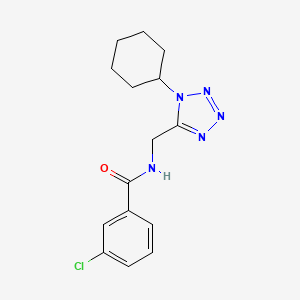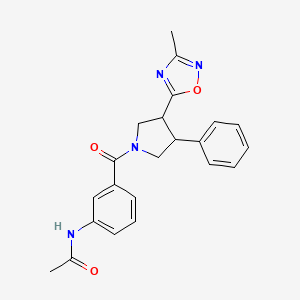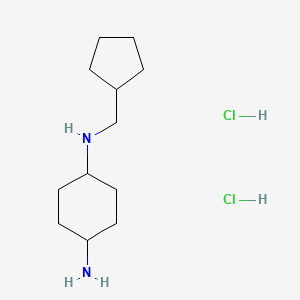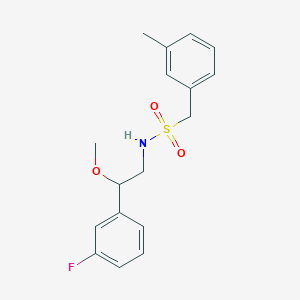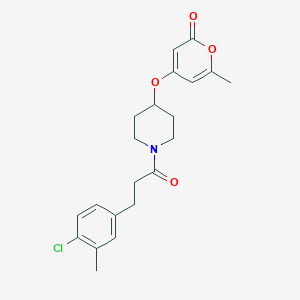
4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C21H24ClNO4 and its molecular weight is 389.88. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Researchers have developed concise synthesis methods for highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones. These methods highlight the versatility of pyran derivatives in synthesizing complex molecular structures, which are integral to the design of novel compounds with potential therapeutic applications (Diptesh Sil et al., 2004).
Anticancer Activity
A significant area of application for compounds with a pyran backbone includes anticancer research. For instance, the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives has been explored for their anticancer activity. These compounds were evaluated against different human cancer cell lines, indicating the potential of pyran derivatives in the development of new anticancer agents (S. Hadiyal et al., 2020).
Anticonvulsant and Neurotoxicity Studies
The exploration of novel kojic acids and allomaltol derivatives, including the synthesis of new 3‐hydroxy‐6‐hydroxymethyl/methyl‐2‐substituted 4H‐pyran‐4‐ones, has been conducted with the aim of discovering potential anticonvulsant compounds. These studies include comprehensive anticonvulsant activities and neurotoxicity evaluations, suggesting the therapeutic promise of pyran derivatives in epilepsy treatment (M. Aytemir & Ü. Çalış, 2010).
Fluorescence Properties for Chemical Analysis
Research into the fluorescence emission radiation of new 2-pyrone derivatives, synthesized from 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitriles, unveils the application of these compounds in fluorescence-based chemical analysis and imaging techniques. This illustrates the chemical diversity and applicability of pyran derivatives in materials science and diagnostic imaging (Naoko Mizuyama et al., 2008).
Antimicrobial Activity
The synthesis and molecular structure analysis of pyran derivatives, like 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, have shown promising antibacterial and antifungal activities. These findings support the potential use of pyran-based compounds in developing new antimicrobial agents, which can contribute significantly to the treatment of infectious diseases (R. M. Okasha et al., 2022).
Eigenschaften
IUPAC Name |
4-[1-[3-(4-chloro-3-methylphenyl)propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-14-11-16(3-5-19(14)22)4-6-20(24)23-9-7-17(8-10-23)27-18-12-15(2)26-21(25)13-18/h3,5,11-13,17H,4,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQFTNOCPQQYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=CC(=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2635059.png)
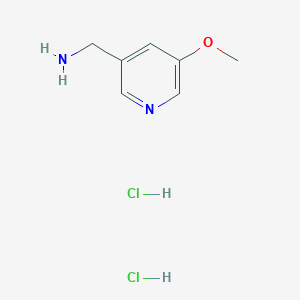
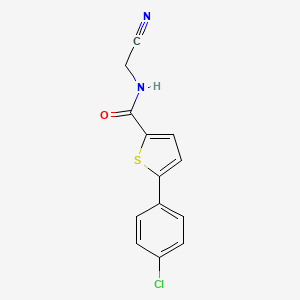
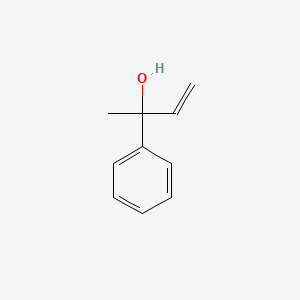

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2635066.png)
